molecular formula C21H20N2O2S B2603483 N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide CAS No. 852139-29-8

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2603483
CAS No.: 852139-29-8
M. Wt: 364.46
InChI Key: BODQLWVKWBTRKS-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide, also known as DMINS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biological research. DMINS is a small molecule that has been shown to display a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Synthesis and Biological Activity

Naphthalene sulfonamide derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide, have been synthesized and studied for their potential biological activities. One study reported the synthesis of new derivatives of 2,3-dimethylindole, highlighting the biological activity potential of these compounds in areas such as para amino benzoic acid antagonism, glutamyl endopeptidase II inhibition, and treatment for phobic disorders (Avdeenko, Konovalova & Yakymenko, 2020).

Molecular Imaging Applications

Naphthalene-sulfonamide derivatives have been explored for their use in molecular imaging. For example, the ApoSense family of compounds, which includes similar naphthalene sulfonamides, has been studied for its ability to target, bind, and accumulate within cells undergoing apoptotic cell death, with potential applications in monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Enzyme Inhibition

Various sulfonamide derivatives of naphthalene have been investigated for their enzyme inhibition activity. These studies have found some of these compounds to be effective inhibitors of enzymes like lipoxygenase and α-glucosidase, indicating potential applications in treating inflammatory and diabetic conditions (Abbasi et al., 2015).

Photophysical Studies

Naphthalene-sulfonamide derivatives have been used as fluorescent probes in the study of protein interactions. Their ability to fluoresce strongly when bound to protein makes them valuable tools in understanding protein binding mechanisms and the nature of these interactions (Jun et al., 1971).

PET Imaging Agents

Certain naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging human CCR8, a protein involved in immune response and cancer metastasis. These studies aim to develop new diagnostic tools for detecting diseases related to immune system dysfunction (Wang et al., 2008).

Structural and Electronic Analysis

The structural and electronic properties of naphthalene-sulfonamides have been studied using techniques like X-ray diffraction and Density Functional Theory (DFT). These studies provide insights into the stability and reactivity of these compounds, important for their potential applications in pharmaceuticals and material science (Sarojini et al., 2012).

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-11-19-12-16(7-10-21(19)23(15)2)14-22-26(24,25)20-9-8-17-5-3-4-6-18(17)13-20/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQLWVKWBTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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